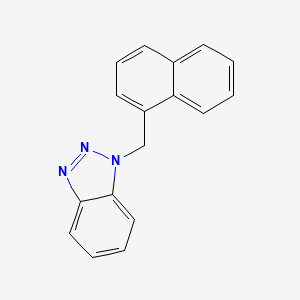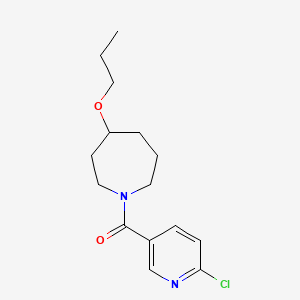![molecular formula C29H32N2O6S2 B2687703 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane CAS No. 447410-61-9](/img/structure/B2687703.png)
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane, also known as BED, is a synthetic compound that has been widely used in scientific research due to its unique properties. BED is a diazepane derivative that contains two naphthalene sulfonate groups, which provide it with high solubility in water and other polar solvents. BED has been shown to have several biochemical and physiological effects, making it a valuable tool in various research fields.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane is based on its ability to bind to metal ions and to cross-link proteins and nucleic acids. When 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane binds to metal ions, it undergoes a conformational change that results in the emission of fluorescence. The cross-linking of proteins and nucleic acids by 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has been shown to stabilize their interactions and to facilitate their study.
Biochemical and Physiological Effects:
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has been shown to have several biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has several advantages for use in lab experiments, including its high solubility in water and other polar solvents, its ability to detect metal ions, and its ability to cross-link proteins and nucleic acids. However, 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane also has some limitations, including its complex synthesis process and the need for specialized equipment for its use.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane in scientific research. One area of research is the development of new fluorescent probes based on the 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane structure for the detection of other metal ions and biomolecules. Another area of research is the use of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane as a therapeutic agent for the treatment of diseases related to oxidative stress. Additionally, the use of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane as a cross-linking agent for the study of protein-protein and protein-DNA interactions may lead to new insights into the mechanisms of disease.
Synthesemethoden
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane can be synthesized using a multi-step reaction process that involves the condensation of two naphthalene sulfonate derivatives with a diazepane core. The synthesis of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane is a complex process that requires advanced knowledge of organic chemistry and specialized equipment. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples. 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has also been used as a cross-linking agent for proteins and nucleic acids, which has facilitated the study of protein-protein and protein-DNA interactions. Additionally, 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has been used as a fluorescent tag for the imaging of live cells and tissues.
Eigenschaften
IUPAC Name |
1,4-bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S2/c1-3-36-26-14-16-28(24-12-7-5-10-22(24)26)38(32,33)30-18-9-19-31(21-20-30)39(34,35)29-17-15-27(37-4-2)23-11-6-8-13-25(23)29/h5-8,10-17H,3-4,9,18-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAUQBMYZWDQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

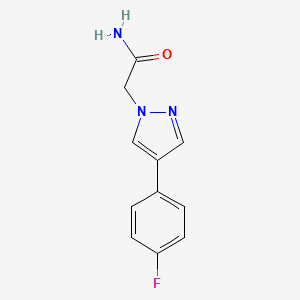
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2687623.png)
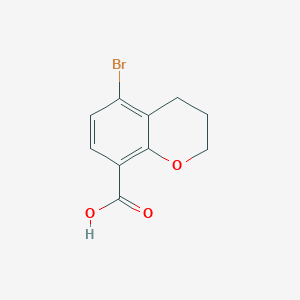
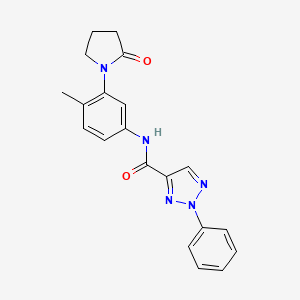
![3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/no-structure.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2687629.png)
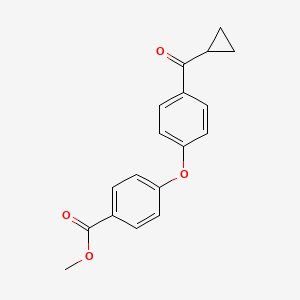
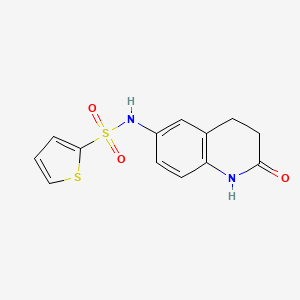


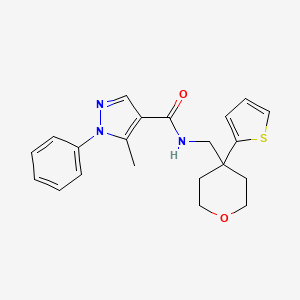
![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)
